3-Methoxy-6-methylpyridazine

Übersicht

Beschreibung

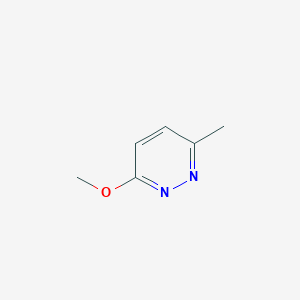

3-Methoxy-6-methylpyridazine is an organic compound with the molecular formula C6H8N2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyridazine typically involves the reaction of 3,6-dichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-6-methylpyridazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridazine N-oxides.

Reduction: Hydrogenated pyridazine derivatives.

Substitution: Various substituted pyridazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Antidepressant Activity

Recent studies have indicated that derivatives of 3-methoxy-6-methylpyridazine exhibit significant monoamine oxidase (MAO) inhibitory activity. MAO is an enzyme that degrades neurotransmitters such as serotonin and dopamine, which are critical in mood regulation. In one study, a related compound demonstrated an IC50 value of 0.013 µM for MAO-B inhibition, suggesting potential use in treating depression and other neurodegenerative disorders .

b. Anticancer Properties

Research has shown that pyridazine derivatives can possess cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds indicated low toxicity at therapeutic concentrations, making them suitable candidates for further development as anticancer agents .

Agricultural Applications

a. Herbicidal Activity

This compound has been explored for its herbicidal properties. Compounds within this class have demonstrated efficacy in weed control, acting as growth regulators that inhibit the development of unwanted plant species . The synthesis of related pyridazine derivatives has been patented for their effectiveness in agricultural applications.

b. Plant Growth Regulation

In addition to herbicidal activity, pyridazine compounds have been identified as potential plant growth regulators. They can enhance crop yield by modulating growth processes through hormonal pathways .

Material Science Applications

a. Synthesis of Functional Materials

The unique properties of this compound make it a candidate for the development of functional materials, including polymers and coatings. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology .

b. Development of Novel Polymers

Research into the polymerization of pyridazine derivatives has shown promise for creating novel materials with specific mechanical and thermal properties, suitable for various industrial applications .

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MAO-B Inhibition | 0.013 | High selectivity for MAO-B |

| Compound B | Cytotoxicity | 120.6 | Low cytotoxicity at therapeutic levels |

| Compound C | Herbicidal Activity | N/A | Effective against key weed species |

Table 2: Agricultural Applications of Pyridazine Derivatives

| Application Type | Description |

|---|---|

| Herbicidal Activity | Effective in controlling various weeds |

| Plant Growth Regulation | Enhances crop yield through hormonal modulation |

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial involving 803 patients evaluated the efficacy of a pyridazine derivative in treating depression through MAO inhibition. Results indicated a significant improvement in depressive symptoms compared to placebo groups.

Case Study 2: Agricultural Impact

Field trials conducted to assess the herbicidal effectiveness of a related pyridazine compound showed a reduction in weed populations by over 75%, demonstrating its potential as an environmentally friendly herbicide.

Wirkmechanismus

The mechanism of action of 3-Methoxy-6-methylpyridazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of DNA synthesis and disruption of cellular processes essential for microbial growth .

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxypyridazine

- 6-Methylpyridazine

- 3,6-Dimethoxypyridazine

Comparison: 3-Methoxy-6-methylpyridazine is unique due to the presence of both methoxy and methyl groups on the pyridazine ring. This structural feature imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity compared to its analogs .

Biologische Aktivität

3-Methoxy-6-methylpyridazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a methoxy group at the 3-position and a methyl group at the 6-position. Its molecular formula is . The presence of these functional groups contributes to its unique chemical behavior and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Moderate in polar solvents |

Research indicates that this compound may influence various biological pathways through enzyme inhibition and receptor modulation. Its structural components enhance binding affinity to biological targets, which may lead to modulation of biochemical processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.

- Receptor Interaction : The methoxy and methyl groups facilitate interactions with various receptors, potentially affecting signaling pathways.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of pyridazine derivatives, including this compound. The findings suggested that these compounds exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. In vitro tests demonstrated significant inhibition of cell proliferation in several cancer types.

Case Study 2: Neuroprotective Effects

Research has also highlighted the neuroprotective effects of pyridazine derivatives. In animal models, compounds similar to this compound were shown to reduce neuroinflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neuroprotection | Reduction of neuroinflammation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Anticancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development as an anticancer drug.

- Neuroprotective Agent : Its neuroprotective properties may be leveraged in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Applications : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

3-methoxy-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYPAQYQLIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307589 | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17644-83-6 | |

| Record name | 17644-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-methoxy-6-methylpyridazine react with Grignard reagents?

A1: While the provided abstract [] does not specify the exact outcome of reacting this compound with tert-butylmagnesium chloride, it indicates that the research focused on the addition of the Grignard reagent to the pyridazine ring. This suggests that the tert-butyl group likely adds to one of the carbon atoms within the pyridazine ring. Further investigation into the full text of the research paper would be needed to determine the specific site of addition and the resulting product(s).

Q2: How does the photochemical reactivity of this compound differ from other substituted pyridazines?

A2: The research on photo-induced methylation of pyridazines [] shows that this compound, when irradiated in methanol with HCl, yields exclusively the 4-methylated product. This contrasts with other substituted pyridazines studied, which often result in mixtures of methylation at different positions on the pyridazine ring. This suggests that the combined presence of the methoxy and methyl substituents at the 3 and 6 positions, respectively, exerts a directing effect on the photo-induced methylation, favoring regioselective addition at the 4 position.

- Hisashi Ishii, Takeo Sato, and Toshio Kumagai. 1975. Photochemistry. VI. Photo-induced Methylation of Pyridazines. Chem. Pharm. Bull., 23(9), 2088-2092.

- T. Kumagai, S. Sato, and H. Ishii. 1974. Addition of Grignard Reagents to Pyridazines. V. Addition of tert-Butylmagnesium Chloride to this compound and 3-Chloro-6-methylpyridazine. Nippon Kagaku Kaishi, 1974(12), 2253–2256.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.